

Comparative Analysis of PI3K δ Inhibitor 1 (Idelalisib) Cross-Reactivity with PI3K γ

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Compound of Interest

Compound Name: PI3K δ inhibitor 1

Cat. No.: B12424838

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This guide provides a detailed comparison of the inhibitory activity of PI3K δ Inhibitor 1, commercially known as Idelalisib (formerly CAL-101), against its primary target, phosphoinositide 3-kinase delta (PI3K δ), and its cross-reactivity with the closely related isoform, PI3K γ . This information is crucial for researchers and drug development professionals investigating the selectivity and potential off-target effects of PI3K δ inhibitors in various therapeutic areas, including hematological malignancies and inflammatory diseases.

Data Presentation: Inhibitor Potency and Selectivity

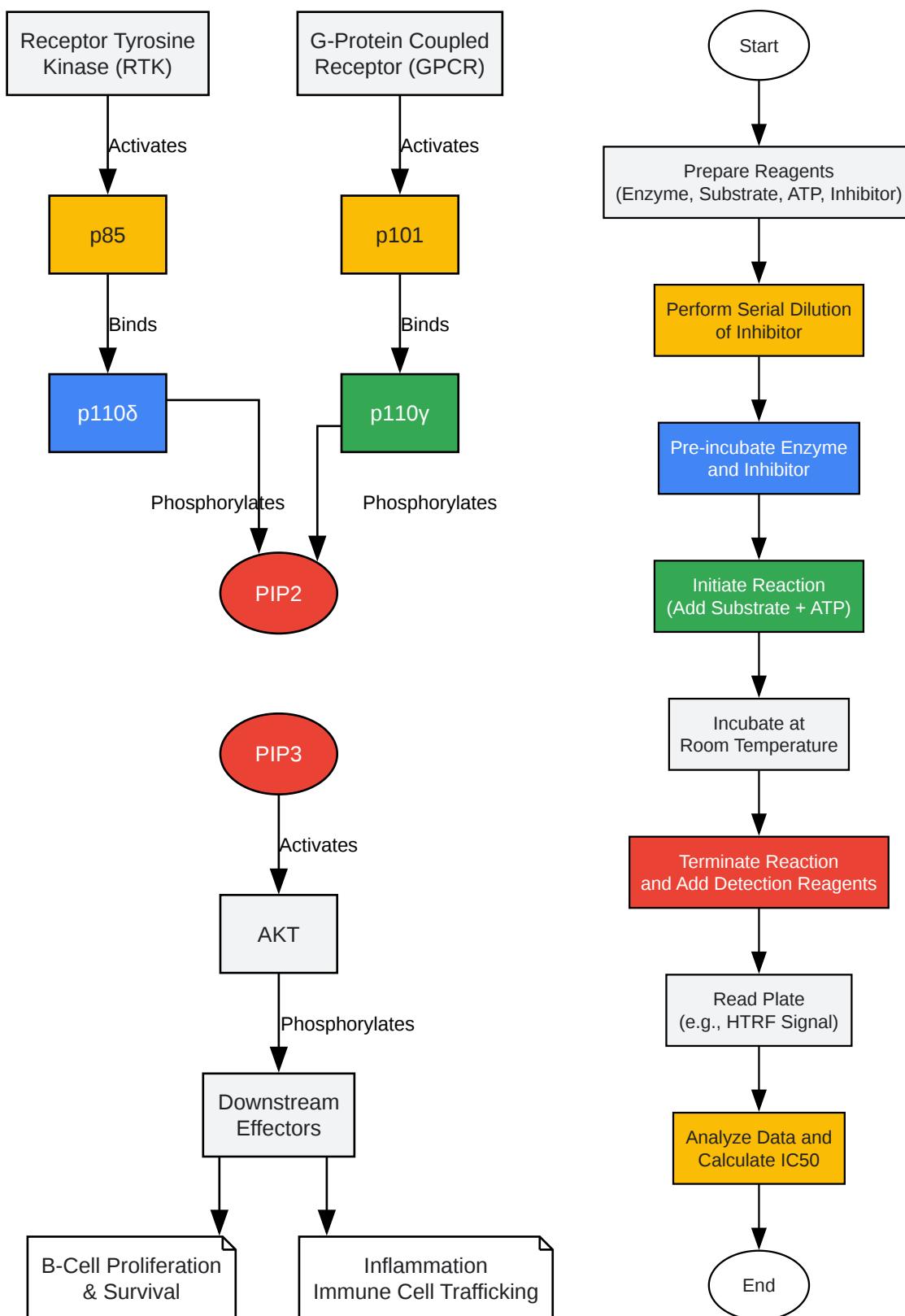
The inhibitory potency of Idelalisib against PI3K δ and PI3K γ is summarized in the table below, presenting the half-maximal inhibitory concentration (IC50) values obtained from in vitro kinase assays. A lower IC50 value indicates greater potency.

Compound	Target Isoform	IC50 (nM)	Selectivity (PI3K γ /PI3K δ)
Idelalisib	PI3K δ	2.5[1]	35.6-fold
PI3K γ		89[1]	

The data clearly demonstrates that Idelalisib is a potent inhibitor of PI3K δ . While it does exhibit inhibitory activity against PI3K γ , it is approximately 36-fold more selective for PI3K δ . This selectivity is a key attribute, as the distinct biological roles of PI3K δ and PI3K γ mean that dual inhibition may not always be desirable.

Signaling Pathway Context

The diagram below illustrates the canonical Class I PI3K signaling pathway, highlighting the distinct upstream activators and primary cellular functions of the delta (δ) and gamma (γ) isoforms. Understanding these pathways is essential for interpreting the functional consequences of isoform-selective versus dual inhibition.



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References

- 1. Idelalisib activates AKT via increased recruitment of PI3K δ /PI3K β to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
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